molecular formula C13H7Cl2N3 B10840272 2-(3,5-Dichlorophenyl)pyrido[2,3-d]pyrimidine

2-(3,5-Dichlorophenyl)pyrido[2,3-d]pyrimidine

Cat. No.: B10840272
M. Wt: 276.12 g/mol
InChI Key: UDWGFUUPZLVQFW-UHFFFAOYSA-N
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Description

2-(3,5-dichlorophenyl)pyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by its fused pyridine and pyrimidine rings, which are substituted with a 3,5-dichlorophenyl group. Pyridopyrimidines are known for their diverse biological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dichlorophenyl)pyrido[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the cyclization of N-cyclohexyl derivative with cyanoacetamide, followed by acylation or thioacylation and intramolecular heterocyclization . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium methoxide.

Industrial Production Methods

Industrial production of pyridopyrimidines, including this compound, generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dichlorophenyl)pyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,5-dichlorophenyl)pyrido[2,3-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-dichlorophenyl)pyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets. It acts as an inhibitor of kinases, particularly PIM-1 kinase, by binding to the active site and preventing the phosphorylation of target proteins. This inhibition leads to the disruption of cellular signaling pathways, resulting in apoptosis and cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-dichlorophenyl)pyrido[2,3-d]pyrimidine is unique due to its specific substitution pattern and its potent kinase inhibitory activity. Compared to other pyridopyrimidines, it exhibits higher selectivity and potency against certain cancer cell lines, making it a promising candidate for targeted cancer therapy .

Properties

Molecular Formula

C13H7Cl2N3

Molecular Weight

276.12 g/mol

IUPAC Name

2-(3,5-dichlorophenyl)pyrido[2,3-d]pyrimidine

InChI

InChI=1S/C13H7Cl2N3/c14-10-4-9(5-11(15)6-10)13-17-7-8-2-1-3-16-12(8)18-13/h1-7H

InChI Key

UDWGFUUPZLVQFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(N=C2N=C1)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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